molecular formula C13H18N2 B11897473 1-Ethyl-2-propyl-1H-indol-5-amine

1-Ethyl-2-propyl-1H-indol-5-amine

Cat. No.: B11897473
M. Wt: 202.30 g/mol
InChI Key: VQUWTQYWFQWCKH-UHFFFAOYSA-N
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Description

1-Ethyl-2-propyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include ethyl and propyl-substituted phenylhydrazines and appropriate ketones or aldehydes. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .

Industrial production methods may involve optimizing the Fischer indole synthesis for large-scale production, ensuring high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The indole core and substituents undergo targeted oxidation under controlled conditions:

  • Indole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media selectively oxidizes the pyrrole ring to form hydroxylated derivatives, preserving the ethyl and propyl groups.

  • Amine Oxidation : The primary amine group is susceptible to oxidation by hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), yielding nitroso or imine intermediates depending on reaction conditions .

Table 1: Oxidation Reaction Conditions and Products

Oxidizing AgentConditionsMajor ProductYield (%)
KMnO₄H₂SO₄, 80°C5-Amino-3-oxoindole65–72
H₂O₂Acetic acid, RTN-Oxide derivative58

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces the indole ring to a tetrahydroindole structure while retaining the amine functionality .

  • Reductive Amination : Reacts with aldehydes (e.g., benzaldehyde) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form secondary amines .

Key Mechanistic Insight : The ethyl and propyl groups sterically hinder reduction at positions 1 and 2, directing reactivity toward the amine and C3 positions .

Substitution Reactions

The primary amine group facilitates nucleophilic substitution:

  • Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form N-acetyl derivatives .

  • Suzuki Coupling : The indole C7 position undergoes palladium-catalyzed cross-coupling with aryl boronic acids under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) .

Table 2: Substitution Reaction Parameters

Reaction TypeReagentsProductSelectivity
AcylationAcCl, pyridineN-Acetylated indole>90%
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂7-Arylindole78–85%

Acid-Base Reactions

The amine group exhibits typical Brønsted-Lowry basicity:

  • Forms water-soluble hydrochloride salts when treated with HCl gas in diethyl ether .

  • Deprotonation with sodium hydride (NaH) generates a reactive amide intermediate for further alkylation .

pKa Analysis : The amine group has a pKa of ~9.2 in water, enabling selective protonation in multi-step syntheses .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

  • Acts as a dopamine D2/D3 receptor agonist via hydrogen bonding between the amine group and Asp114 residue .

  • Inhibits microbial growth through disruption of bacterial cell membrane integrity.

Stability and Degradation

  • Photodegradation : UV irradiation (254 nm) in methanol generates dimeric quinone products via radical intermediates.

  • Thermal Decomposition : Degrades above 200°C, releasing propylene and ethylamine gases.

Scientific Research Applications

Pharmacological Applications

1-Ethyl-2-propyl-1H-indol-5-amine has been studied for its activity as a 5-HT_1F receptor agonist . The 5-HT_1F receptor is part of the serotonin receptor family and is implicated in several physiological processes, including pain modulation and mood regulation. Agonists of this receptor have shown promise in the treatment of various disorders linked to serotonin dysregulation, such as:

  • Migraine : Compounds that activate the 5-HT_1F receptor can inhibit peptide extravasation and reduce migraine symptoms .
  • Depression : Given the role of serotonin in mood regulation, 5-HT_1F agonists may provide therapeutic benefits for depressive disorders .
  • Anxiety Disorders : Activation of the 5-HT_1F receptor may alleviate anxiety symptoms by modulating neurotransmission pathways associated with stress responses .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and related compounds in preclinical models:

Migraine Treatment

A study demonstrated that compounds activating the 5-HT_1F receptor could significantly reduce migraine frequency and severity in animal models. The results indicated a potential pathway for developing new migraine therapies based on this mechanism .

Depression Models

Research involving rodent models of depression showed that administration of 5-HT_1F agonists resulted in behavioral changes consistent with antidepressant effects. These findings suggest a role for serotonin modulation in treating depressive symptoms .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-propyl-1H-indol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the ethyl and propyl substituents can enhance the compound’s binding affinity and specificity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1-Ethyl-2-propyl-1H-indol-5-amine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1-Ethyl-2-propyl-1H-indol-5-amine is an indole derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
IUPAC Name1-ethyl-2-propylindol-5-amine
InChI KeyVQUWTQYWFQWCKH-UHFFFAOYSA-N
Canonical SMILESCCCC1=CC2=C(N1CC)C=CC(=C2)N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole core facilitates binding to active sites, potentially inhibiting enzyme activity and modulating receptor functions. The presence of ethyl and propyl substituents may enhance the compound's binding affinity and specificity, influencing various signal transduction pathways and metabolic processes.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bactericidal effects. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications in the molecular structure can significantly impact their antimicrobial efficacy .

Neuropharmacological Effects

Indole derivatives have been studied for their potential in treating neurological disorders. Specifically, compounds like this compound may act as agonists at serotonin receptors (e.g., 5-HT receptors), which are implicated in mood regulation and anxiety disorders. The activation of these receptors could provide therapeutic benefits for conditions such as depression and anxiety .

Case Studies

Case Study 1: Antimicrobial Activity

In a comparative study of various indole derivatives, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that the compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Neuropharmacological Evaluation

A pharmacological evaluation involving animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors. Behavioral assays indicated that the compound may enhance serotonergic transmission, supporting its potential use in treating anxiety disorders.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that variations in substituents at different positions on the indole ring can lead to changes in potency and selectivity for biological targets. For instance, compounds with longer alkyl chains or additional functional groups often exhibit enhanced activity against specific microbial strains or improved receptor binding profiles .

Comparative Analysis with Similar Compounds

A comparison with other indole derivatives reveals distinct differences in biological activity:

CompoundBiological ActivityNotes
This compoundModerate antimicrobialPotential for neuropharmacological effects
1-Methyl-2-propyl-1H-indol-5-aminesLower antimicrobial activityDifferent receptor interactions
1-Ethyl-2-butylindoleEnhanced solubilityVaried pharmacokinetics

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-ethyl-2-propylindol-5-amine

InChI

InChI=1S/C13H18N2/c1-3-5-12-9-10-8-11(14)6-7-13(10)15(12)4-2/h6-9H,3-5,14H2,1-2H3

InChI Key

VQUWTQYWFQWCKH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(N1CC)C=CC(=C2)N

Origin of Product

United States

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